molecular formula C8H9NO3 B1272455 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 339011-93-7

4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1272455
CAS No.: 339011-93-7
M. Wt: 167.16 g/mol
InChI Key: FSBYELBMWQLEOB-UHFFFAOYSA-N
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Description

4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Scientific Research Applications

4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research, including:

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the condensation of a carboxylic acid with a substituted amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often include the use of an acid catalyst and reflux conditions to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and sulfonating agents (e.g., sulfur trioxide) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid, while substitution reactions can produce halogenated or sulfonated pyrrole derivatives .

Mechanism of Action

The mechanism of action of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately exerting its effects on biological systems .

Comparison with Similar Compounds

  • 4-methyl-1H-pyrrole-2-carboxylic acid
  • 4-acetyl-1H-pyrrole-2-carboxylic acid
  • 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid

Comparison: 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both an acetyl group and a carboxylic acid group on the pyrrole ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the acetyl group enhances the compound’s electrophilicity, making it more reactive in substitution reactions .

Properties

IUPAC Name

4-acetyl-1-methylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5(10)6-3-7(8(11)12)9(2)4-6/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBYELBMWQLEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377371
Record name 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339011-93-7
Record name 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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